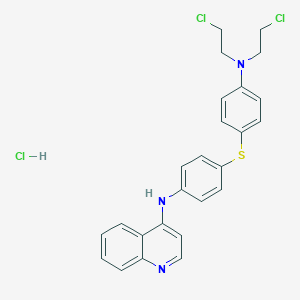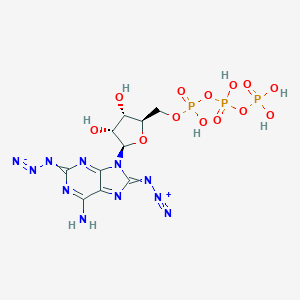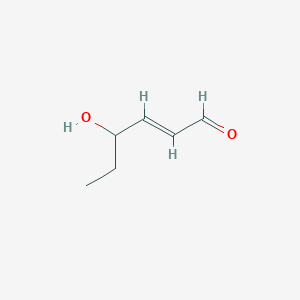
15(S)-Hepe
Vue d'ensemble
Description
15(S)-Hepe is a polyunsaturated fatty acid that is naturally found in the human body. It is a key component of the cell membrane and is involved in various physiological processes. 15(S)-Hepe has been studied extensively in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
Role in Endothelial Cell Proliferation
15-Hydroxyeicosatetraenoic acid (15-HETE) has been shown to be a mitogen for endothelial cells, stimulating cell proliferation and DNA synthesis. This effect may be mediated via diacylglycerol kinase inhibition and the accumulation of cellular diacylglycerol (Setty, Graeber, & Stuart, 1987).
Impact on Pulmonary Vascular Remodeling
15-HETE plays a significant role in pulmonary vascular remodeling associated with hypoxic pulmonary hypertension. It influences pulmonary vasoconstriction and remodeling, mediated by the Rho-kinase pathway, affecting endothelial cells migration, angiogenesis, and smooth muscle cell proliferation (Ma et al., 2011).
Inhibition of Apoptosis in Pulmonary Artery Smooth Muscle Cells
15-HETE has been found to suppress K+ channel activity and inhibit apoptosis in pulmonary artery smooth muscle cells, enhancing cell survival under serum-deprived conditions (Li et al., 2008).
Biotechnological Production
The enzymatic production of 15-HETE from arachidonic acid using soybean lipoxygenase represents a biotechnological approach for producing this metabolite, demonstrating its potential for large-scale production and industrial applications (Kim, Shin, & Oh, 2014).
Anti-Inflammatory Effects in Osteoarthritis
15-HETE has anti-inflammatory effects, particularly in the context of exercise therapy for osteoarthritis. It influences inflammation in chondrocytes and alleviates cartilage damage, mediated through the PI3k-Akt signaling pathway (Tian et al., 2021).
Protective Role Against Apoptosis via HSP90
15-HETE protects pulmonary artery smooth muscle cells against apoptosis by regulating HSP90, a molecular chaperone. This regulation could be pivotal in treating pulmonary artery hypertension (Zhang et al., 2010).
Phosphoinositide Signaling Pathway Involvement
15-HETE is involved in the phosphoinositide signaling pathway, influencing cell signaling and functional outcomes. Its incorporation into cell phospholipids leads to the release of altered second messengers, impacting cell responses to stimuli (Legrand et al., 1991).
Influence on Protein Catabolism in Myotubes
15-HETE plays a role in protein catabolism in myotubes, influencing the expression of components of the ubiquitin–proteasome proteolytic pathway. This suggests its involvement in muscle wasting conditions (Whitehouse, Khal, & Tisdale, 2003).
Propriétés
IUPAC Name |
(5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCSMCLEKGITB-DBVSHIMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344808 | |
| Record name | 15(S)-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15(S)-Hepe | |
CAS RN |
86282-92-0 | |
| Record name | 15(S)-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15(S)-Hydroxy-(5Z,8Z,11Z,13E,17Z)-eicosapentaenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the allelopathic effects of 15(S)-HEPE produced by Skeletonema costatum?
A1: Research has shown that Skeletonema costatum releases compounds, including 15(S)-HEPE, that can inhibit the growth of other algal species like Alexandrium minutum []. Interestingly, 15(S)-HEPE also exhibits auto-allelopathic activity, meaning it can inhibit the growth of S. costatum itself []. This suggests a potential role for this compound in regulating algal blooms and influencing phytoplankton community composition.
Q2: How does 15(S)-HEPE relate to periodontal inflammation?
A2: While 15(S)-HEPE itself wasn't directly investigated, studies analyzing lipid mediator profiles in periodontal inflammation found elevated levels of its precursor, 15-HETE, in patients with periodontitis []. This suggests a potential involvement of the 15-lipoxygenase pathway, responsible for 15(S)-HEPE biosynthesis, in the inflammatory process of periodontitis. Further research is needed to elucidate the specific role of 15(S)-HEPE in this context.
Q3: What is the role of Cytochrome P450 enzymes in the metabolism of 15(S)-HEPE?
A3: Research indicates that Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of lipid mediators, including those derived from eicosapentaenoic acid (EPA), like 15(S)-HEPE []. Specifically, studies using CYP1 triple-knockout mice models demonstrated altered levels of various lipid mediators, including decreased 15(S)-HEPE, in response to inflammatory stimuli []. This suggests that CYP enzymes are involved in the biosynthesis and/or inactivation of 15(S)-HEPE, influencing its availability and downstream effects.
Q4: Is 15(S)-HEPE found in organisms other than mammals?
A4: Yes, research has detected 15(S)-HEPE in Drosophila (fruit flies) fed diets enriched with arachidonic acid (ARA) and EPA []. This finding suggests a broader biological relevance of 15(S)-HEPE beyond mammals, potentially highlighting its conserved role in various physiological processes across different species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







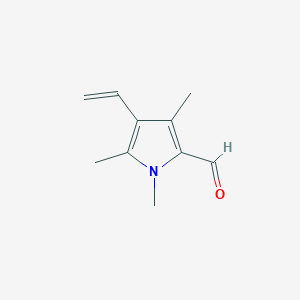
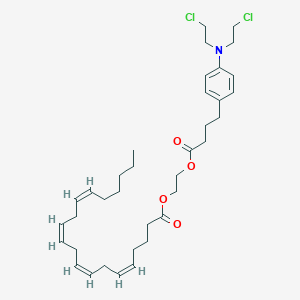
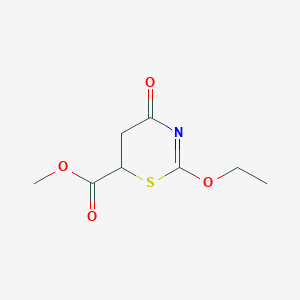
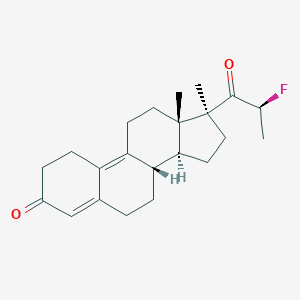
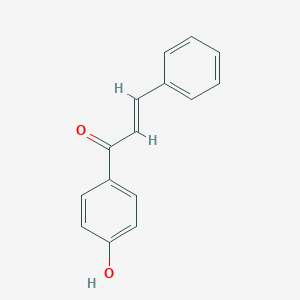
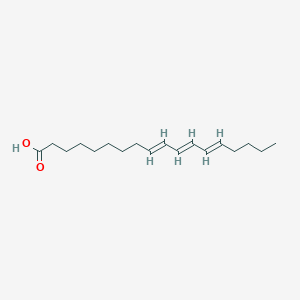
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
